Glyceryl 1-caprate dicaprylate
Description
Contextualization within the Broader Field of Glycerides and Lipid Chemistry
Glycerides, which are esters of glycerol (B35011) and fatty acids, form a major class of lipids. abpischools.org.uk They are broadly categorized into mono-, di-, and triglycerides, based on the number of fatty acids esterified to the glycerol backbone. wikipedia.org Triglycerides are the most abundant, serving as the primary form of energy storage in both plants and animals. abpischools.org.ukcuny.edu
While simple triglycerides contain three identical fatty acids, mixed triglycerides, like glyceryl 1-caprate dicaprylate, are composed of two or three different fatty acids. cuny.edubritannica.com This structural diversity is vast in nature and leads to a wide range of physical properties, such as melting points and solubility. cuny.eduontosight.ai The specific fatty acid composition of a triglyceride determines whether it is a solid (fat) or a liquid (oil) at room temperature. cuny.edu
The field of lipid chemistry also encompasses the study of reactions such as hydrolysis, which breaks down triglycerides into glycerol and fatty acids, and hydrogenation, which converts unsaturated fats to saturated ones. libretexts.org this compound, with its defined structure, provides a model for investigating these reactions and understanding how the position and type of fatty acid influence the molecule's reactivity and function.
Academic Significance and Research Gaps
The academic significance of this compound lies in its role as a specific, mixed-acid glyceride. Research on such compounds is essential for a deeper understanding of several biochemical processes. For instance, the digestion and absorption of lipids are highly dependent on the structure of the triglycerides involved. libretexts.org Studying specific mixed glycerides can provide insights into the substrate specificity of lipases and the mechanisms of lipid uptake in the intestine.
Furthermore, the physical properties of mixed glycerides are critical in the context of cell membranes and lipid-based drug delivery systems. The arrangement of different fatty acids on the glycerol backbone affects packing and fluidity, which are key determinants of membrane function. In pharmaceutical sciences, compounds like this compound are explored for their potential as excipients that can enhance the solubility and bioavailability of poorly water-soluble drugs. ontosight.ainih.gov
Despite its importance, there are notable research gaps. While the synthesis of various mixed glycerides is established, often through interesterification or enzymatic processes, detailed investigations into the specific biological activities of this compound are limited. Much of the existing research focuses on mixtures of mono-, di-, and triglycerides of caprylic and capric acids rather than the isolated and structurally defined this compound. fda.govamazonaws.com Further studies are needed to elucidate its precise metabolic fate, its interactions with cellular signaling pathways, and its full potential in various applications. The difficulty in isolating and quantifying specific di- and triacylglycerols from complex lipid mixtures in biological samples presents a significant analytical challenge, hindering comprehensive research. nih.gov
Hierarchical Classification within Diacylglycerols
This compound is a triacylglycerol. However, to understand its structural context, it is useful to consider the classification of its parent structures, diacylglycerols (DAGs). Diacylglycerols, or diglycerides, are glycerides with two fatty acid chains linked to a glycerol molecule through ester bonds. wikipedia.org
The hierarchical classification of glycerolipids, as outlined by resources like the LIPID MAPS consortium, places diacylglycerols as a subclass of diradylglycerols. aocs.org Diacylglycerols themselves can be further categorized based on the position of the fatty acid chains on the glycerol backbone. The two primary forms are 1,2-diacylglycerols and 1,3-diacylglycerols. wikipedia.orginrae.fr
Within this framework, diacylglycerols can also be classified based on the specific fatty acids they contain. For example, you can have diacylglycerols with two identical fatty acids (simple diacylglycerols) or with two different fatty acids (mixed diacylglycerols). The nomenclature would specify the fatty acids and their positions. For instance, a diacylglycerol could be named 1-caproyl-2-capryloyl-glycerol. This compound, as a triacylglycerol, is formed by the addition of a third fatty acid to a diacylglycerol precursor. wikipedia.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C29H54O6 |
| Molecular Weight | 502.7 g/mol |
| IUPAC Name | (2R)-2,3-bis(octanoyloxy)propyl decanoate |
| Synonyms | Glyceryl 1-caprate-2,3-dicaprylate |
Note: The molecular weight and formula can vary slightly based on the specific isomers and data source. chemspider.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(octanoyloxy)propyl decanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54O6/c1-4-7-10-13-14-17-19-22-28(31)34-25-26(35-29(32)23-20-16-12-9-6-3)24-33-27(30)21-18-15-11-8-5-2/h26H,4-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFEJBBKCRANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactions
Esterification Pathways for Glyceryl 1-Caprate Dicaprylate Production
The formation of this compound involves the esterification of glycerol (B35011) with capric acid and caprylic acid. The specific positioning of the fatty acids on the glycerol backbone is a key challenge in the synthesis of this structured lipid.
Conventional Esterification Techniques
Conventional chemical esterification is a common method for producing glycerides. This process typically involves reacting glycerol with the corresponding fatty acids at high temperatures, often in the presence of an acid catalyst. google.com
Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. google.com The reaction is generally carried out at elevated temperatures, often in the range of 150-180°C, to achieve a reasonable reaction rate. google.com To drive the equilibrium towards the formation of the ester and maximize the yield, by-products such as water are continuously removed, often through the application of a vacuum.
The industrial production of caprylic/capric glycerides often involves the transesterification of fatty acids with glycerol at high temperatures with the aid of catalysts to accelerate the reaction. atamanchemicals.com This method allows for the production of mixtures with varying ratios of caprylic and capric acids. atamanchemicals.com However, conventional esterification often leads to a random distribution of fatty acids on the glycerol backbone, resulting in a mixture of different triacylglycerol isomers, as well as mono- and diglycerides. Achieving a high yield of the specific this compound isomer is a significant challenge with this method.
Table 1: Conventional Esterification Parameters for Medium-Chain Triglycerides
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | google.com |
| Temperature | 150 - 180 °C | google.com |
| Pressure | Vacuum applied to remove water | annualreviews.org |
| Reactants | Glycerol, Caprylic Acid, Capric Acid | specialchem.com |
| Product | Mixture of mono-, di-, and triglycerides | google.com |
Enzymatic Synthesis Approaches
Enzymatic synthesis, particularly using lipases, offers a milder and more selective alternative to conventional chemical methods for the production of structured lipids like this compound. ftb.com.hr Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can catalyze esterification, interesterification, and transesterification reactions with high specificity under gentle reaction conditions. conicet.gov.ar
The choice of lipase (B570770) is crucial as it determines the regioselectivity of the esterification, influencing the final position of the fatty acids on the glycerol molecule. Lipases are classified based on their specificity:
Non-specific lipases: These enzymes, such as Novozym 435 (immobilized Candida antarctica lipase B), catalyze the esterification at all three positions of the glycerol backbone, which can lead to a random distribution of fatty acids. conicet.gov.aroup.com
sn-1,3 specific lipases: These lipases, for instance, Lipozyme RM IM (immobilized Rhizomucor miehei lipase), preferentially catalyze reactions at the sn-1 and sn-3 positions of glycerol. ftb.com.hrresearchgate.net This specificity is particularly useful for synthesizing structured lipids with a specific fatty acid at the sn-2 position.
The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. Key parameters include:
Temperature: Enzymatic reactions are sensitive to temperature. For instance, in the synthesis of medium- and long-chain triglycerides using Novozym 435, the optimal temperature was found to be 90°C. oup.com
Substrate Molar Ratio: The ratio of fatty acids to glycerol significantly affects the product distribution. A molar ratio of fatty acids to glycerol of 3:1 has been reported as optimal in some studies for triglyceride synthesis. oup.com
Enzyme Load: The amount of enzyme used influences the reaction rate. An enzyme load of around 4-5 wt% of the total substrates has been found to be effective. oup.com
Water Activity: The water content in the reaction medium is a critical parameter as it can influence the equilibrium between esterification and hydrolysis. dss.go.th
The efficiency of enzymatic synthesis is evaluated by the conversion of reactants and the yield of the desired product. In the synthesis of medium- and long-chain triglycerides using Novozym 435, a triglyceride yield of up to 93.54% has been achieved. oup.com The stereoselectivity of lipases is a key advantage, allowing for the synthesis of specific glyceride isomers. For example, sn-1,3 specific lipases can be used to produce 1,3-diglycerides, which can then be esterified with a different fatty acid at the sn-2 position to yield a specific structured triglyceride. ftb.com.hr Studies on the hydrolysis of trioctanoin and triolein (B1671897) have shown that gastric lipases exhibit a stereopreference for the sn-3 position, while porcine pancreatic lipase shows very low stereoselectivity. nih.gov This inherent selectivity of enzymes is a powerful tool for producing structurally defined glycerides that are difficult to obtain through conventional chemical synthesis. acs.org
Table 2: Optimization of Enzymatic Synthesis of Medium-Chain Triglycerides
| Parameter | Lipase | Optimal Condition | Yield/Conversion | Reference |
|---|---|---|---|---|
| Temperature | Novozym 435 | 90 °C | 95% TG yield at 10h | oup.com |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | Novozym 435 | 3:1 | 93.54% TG yield | oup.com |
| Enzyme Load | Novozym 435 | 4.80 wt% | 93.54% TG yield | oup.com |
| Reaction Time | Novozym 435 | 12.37 h | 72.19% MLCT | oup.com |
| Lipase Specificity | Lipozyme RM IM | sn-1,3 specific | 80.3% 1,3-dilaurin | nih.gov |
Optimization of Enzyme Catalysis Parameters (e.g., lipase specificity)
Novel Synthetic Strategies (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has emerged as a promising technology for accelerating chemical reactions, including esterification. mdpi.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times and often improving yields compared to conventional heating methods. mdpi.com
Microwave-assisted organic synthesis (MAOS) has been shown to be an energy-efficient method for preparing glycerides. mdpi.com Studies on the synthesis of tricaprylin (B1683027) (a triglyceride of caprylic acid) using microwave irradiation have demonstrated a dramatic reduction in reaction time. For instance, a 99.5% conversion was achieved in just 16 minutes using a microwave, compared to 28 hours for a similar conversion with conventional heating. ias.ac.in
In the microwave-assisted synthesis of glyceryl caprylate-caprate, a composite catalyst is often employed to enhance efficiency and control the molar ratios of the reactants. google.com The use of microwave power can be optimized to achieve high yields in a short period. For example, in the synthesis of glycerol carbonate from crude glycerol, a related process, a high yield of 99.5% was obtained in just 3 minutes under optimized microwave conditions. rsc.org The reaction kinetics of microwave-assisted esterification often follow a second-order rate equation, with rate constants significantly higher than those observed with conventional heating. rsc.org This enhancement is attributed to both thermal and non-thermal effects of microwave irradiation, which accelerate the reaction at a molecular level. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tricaprylin
| Synthesis Method | Catalyst | Temperature | Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Amberlyst-15 | 80 °C | 28 h | 94% | ias.ac.in |
| Microwave-Assisted | Amberlyst-15 | 80 °C | 16 min | 99.5% | ias.ac.in |
| Conventional | Sulfuric Acid | 90 °C | 180 min | 40% | nih.gov |
| Microwave-Assisted | Sulfuric Acid | 90 °C | 20 min | 99.7% | nih.gov |
Purity Profile of Synthesized Products
The purity of synthesized this compound is paramount for its intended applications. The synthesis process, whether chemical or enzymatic, can result in a mixture of products and unreacted starting materials. The primary components of the final product mixture typically include the desired this compound, alongside other acylglycerols such as monocaprylate, monocaprate, dicaprate, and tricaprylate, as well as unreacted glycerol, and free caprylic and capric acids. fao.orgscielo.org.co
The purification of crude glycerol, a common starting material, is a critical step as impurities like water, salts (potassium and sodium), and free fatty acids can interfere with the synthesis. mdpi.com For instance, in the production of polyglycerol from crude glycerol, the presence of soap was identified as a major inhibitor of the polymerization reaction. redalyc.org
Analytical techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) are instrumental in assessing the purity of the synthesized products. sigmaaldrich.comscirp.org GC analysis, often after derivatization of mono- and diglycerides to their trimethylsilyl (B98337) (TMS) ethers, allows for the separation and quantification of mono-, di-, and triglycerides. sigmaaldrich.com TLC can also effectively separate monoglycerides, diglycerides, and triglycerides, providing a qualitative assessment of the product composition. scirp.org High-performance liquid chromatography (HPLC) with a C18 phase is another alternative for glyceride analysis. sigmaaldrich.com
The table below illustrates a typical purity profile that might be expected from a synthesis reaction, highlighting the desired product and potential byproducts.
| Compound | Typical Percentage in Crude Product |
| This compound | Variable, depends on reaction selectivity |
| Monocaprylate/Monocaprate | Present |
| Dicaprylate | Present |
| Dicaprate | Present |
| Tricaprylate | Present |
| Tricaprate | Present |
| Free Glycerol | Present fao.org |
| Free Caprylic Acid | Present scielo.org.co |
| Free Capric Acid | Present scielo.org.co |
| Residual Catalysts | Trace amounts |
| Water | Present mdpi.com |
This table is illustrative. Actual percentages will vary based on the specific synthetic method and reaction conditions.
Chemical Reactivity and Transformation Studies
The ester linkages in this compound are susceptible to various chemical transformations, including hydrolysis, transesterification, and degradation.
Hydrolysis Mechanisms and Kinetics
Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would produce glycerol, caprylic acid, and capric acid. This reaction can be catalyzed by either acids or bases. numberanalytics.comchemistrysteps.com
Under acidic conditions, the hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. algoreducation.comaakash.ac.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. algoreducation.compearson.com Subsequent proton transfer and elimination of an alcohol molecule (in this case, a diacylglycerol or monoacylglycerol, and ultimately glycerol) regenerates the acid catalyst and forms the carboxylic acids (caprylic and capric acids). algoreducation.com The rate of acid-catalyzed hydrolysis is influenced by factors such as the strength of the acid catalyst and the reaction temperature. algoreducation.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. algoreducation.com This intermediate then collapses, expelling the alkoxide leaving group (a glyceryl moiety). A rapid acid-base reaction follows, where the newly formed carboxylic acid is deprotonated by the alkoxide or hydroxide ion to form a carboxylate salt. chemistrysteps.com This final deprotonation step drives the reaction to completion, making it effectively irreversible. chemistrysteps.com To obtain the free carboxylic acids, a subsequent acidification step is required. masterorganicchemistry.com
The kinetics of hydrolysis reactions are significantly influenced by pH, with the rate constant generally increasing from neutral to alkaline and further to acidic conditions, indicating that hydrogen ions can be a more effective catalyst. rsc.org
Acid-Catalyzed Hydrolysis
Transesterification and Acylation Reactions
Transesterification involves the exchange of an acyl group of an ester with that of another. For this compound, this can occur with other esters, leading to a randomization of the fatty acid distribution among the glycerol backbones. googleapis.com This process is utilized in the production of structured lipids with specific properties.
Acylation is the process of introducing an acyl group into a compound. This compound can be synthesized through the acylation of glycerol with caprylic and capric acids or their derivatives. atamanchemicals.comatamanchemicals.com The reaction typically involves the esterification of the hydroxyl groups of glycerol. atamanchemicals.com Enzymatic synthesis using lipases is a common method for producing structured triglycerides, offering high specificity. nih.govconicet.gov.ar For instance, 1,3-dicaprin can be synthesized by the regioselective esterification of glycerol and capric acid, which can then be further acylated at the sn-2 position. mdpi.com
Degradation Pathways and Structural Rearrangements
Medium-chain triglycerides (MCTs) like this compound are metabolized differently than long-chain triglycerides. nih.gov They are more readily hydrolyzed into their constituent fatty acids and glycerol. nih.gov In biological systems, these medium-chain fatty acids are absorbed and transported directly to the liver via the portal vein for metabolism. nih.govnih.govmdpi.com
Structurally, diacylglycerols (which can be intermediates in the hydrolysis or synthesis of triglycerides) are known to influence membrane properties. creative-proteomics.com They can induce structural rearrangements in lipid bilayers, such as the transition from a lamellar phase to a hexagonal phase, which can alter membrane fluidity and function. cdnsciencepub.comd-nb.info The presence of diacylglycerols can lead to a disruption of the lamellar phase of lipid membranes. d-nb.info At low concentrations, diacylglycerols are generally believed to adopt a conformation similar to phospholipids (B1166683) within a membrane, but at higher concentrations, they can undergo rearrangements. d-nb.info These structural changes are crucial for various cellular processes. creative-proteomics.com
Advanced Analytical Characterization Techniques in Research
Chromatographic Methodologies
Chromatographic techniques are fundamental in separating the components of a mixture for subsequent identification and quantification. For a substance like glyceryl 1-caprate dicaprylate, which is a mixture of glycerides, these methods are indispensable.
High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of glycerides. koreascience.krnih.gov It is particularly useful for separating mono-, di-, and triglycerides, which is essential for characterizing this compound. koreascience.krnih.gov Normal-phase HPLC, often utilizing a silica (B1680970) column, can effectively separate these glyceride classes. koreascience.kr Reversed-phase HPLC (RP-HPLC) with a C18 column is also commonly employed for the analysis of glycerides and partial glycerides, offering the advantage of easy sample preparation without the need for derivatization. au.dk
The separation in HPLC is based on the polarity and molecular weight of the glycerides. nih.gov For detection, an Evaporative Light Scattering Detector (ELSD) is effective for non-volatile compounds like glycerides that lack a chromophore. koreascience.kr The use of HPLC allows for the determination of the purity and the relative proportions of mono-, di-, and tri-esters within the this compound mixture. researchgate.net Research has shown that HPLC methods can achieve good reproducibility, with a relative standard deviation (RSD) of less than 5%, and can detect concentrations in the range of 0.3–2 mg/L. koreascience.kr
Table 1: HPLC Parameters for Glyceride Analysis
| Parameter | Details |
|---|---|
| Technique | Normal Phase HPLC, Reversed-Phase HPLC |
| Stationary Phase | Silica Gel Column (e.g., Zorbax silica), C18 Column |
| Mobile Phase | Hexane-isopropanol-ethyl acetate (B1210297) mixtures, Hexane-isopropanol-formic acid |
| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) Detector |
| Analysis Time | Typically within 20 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of triglycerides and fatty acids. shimadzu.com.sg While direct analysis can be challenging due to the low volatility of glycerides, derivatization techniques, such as transesterification to fatty acid methyl esters (FAMEs), are often employed to make the compounds suitable for GC analysis. au.dk However, recent advancements have introduced direct probe sample inlets that eliminate the need for extensive sample preparation. shimadzu.com.sg
GC-MS provides both qualitative and quantitative information. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. shimadzu.com.sgresearchgate.net This allows for the identification of the specific fatty acids present in the this compound and their positions on the glycerol (B35011) backbone. Isotope dilution GC-MS (ID-GC-MS) is a reference measurement procedure that offers high accuracy and specificity for the quantification of total glycerides. researchgate.netnih.gov
Table 2: GC-MS Parameters for Triglyceride Analysis
| Parameter | Details |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Often required (e.g., transesterification to FAMEs, acetic anhydride) |
| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) |
| Detector | Quadrupole Mass Spectrometer |
| Application | Structural elucidation, fatty acid profiling, quantification |
Thin-Layer Chromatography (TLC) for Separation and Identification
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for the separation of lipids. nih.govaocs.org It is widely used for the qualitative analysis of complex lipid mixtures, including the separation of mono-, di-, and triglycerides. nih.gov The separation is achieved on a plate coated with a stationary phase, typically silica gel, with a solvent system (mobile phase) that moves up the plate by capillary action. nih.govjove.com
Different solvent systems can be used to achieve the desired separation of nonpolar lipids like those found in this compound. nih.gov For visualization of the separated spots, various staining reagents can be used. jove.com While traditionally a qualitative technique, modern high-performance TLC (HPTLC) coupled with densitometry allows for quantitative analysis. googleapis.com
Table 3: TLC Systems for Lipid Separation
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel G, Silica Gel H |
| Mobile Phase | Hexane-diethyl ether with formic acid, Chloroform-methanol-water |
| Visualization | Iodine vapor, phosphomolybdic acid spray followed by charring |
| Application | Qualitative separation of lipid classes, preliminary identification |
Capillary Supercritical Fluid Chromatography
Supercritical Fluid Chromatography (SFC) is a powerful technique for lipid analysis that combines advantages of both gas and liquid chromatography. nih.govresearchgate.net It is particularly well-suited for the analysis of nonpolar to moderately polar compounds like glycerides. acs.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with an organic modifier like methanol. researchgate.netmdpi.com
Capillary SFC (cSFC) was an early form of the technique, often coupled with a flame ionization detector (FID). mdpi.com Modern SFC systems offer high efficiency and short analysis times. nih.gov The technique provides excellent separation of lipid classes and can be hyphenated with mass spectrometry (SFC-MS) for enhanced specificity and identification. mdpi.comspringernature.com SFC is advantageous for its ability to separate isomers that may co-elute in other chromatographic methods. mdpi.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for the definitive structural confirmation of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds, including esters like this compound. acs.orgcore.ac.uk ¹H NMR provides detailed information about the chemical environment of hydrogen atoms (protons) within the molecule. core.ac.uk
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the glycerol backbone and the protons of the caprate and caprylate fatty acid chains. The chemical shift, integration (area under the peak), and spin-spin coupling patterns of these signals allow for the unambiguous determination of the compound's structure. acs.orgcore.ac.uk For instance, the signals corresponding to the protons on the glycerol moiety can confirm the position of the ester linkages. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in establishing the connectivity between different parts of the molecule. researchgate.net
Table 4: Representative ¹H NMR Data for Glycerol Backbone
| Proton | Typical Chemical Shift (ppm) in D₂O |
|---|---|
| Glycerol CH₂ (sn-1, sn-3) | 3.55 - 3.65 (dd) |
| Glycerol CH (sn-2) | 3.75 - 3.85 (m) |
| Glycerol CH₂ (esterified) | ~4.1 - 4.3 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and specific acylation pattern.
Advanced Analytical Characterization of this compound in Research
The comprehensive characterization of complex molecules like this compound is fundamental in research to ascertain its structure, purity, and physicochemical properties. While this specific diester has not been the subject of extensive, publicly available research, its characterization can be understood through the advanced analytical techniques applied to analogous structured lipids and medium-chain triglycerides. These methods provide a framework for the detailed analysis of its molecular structure and functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular "fingerprint." In the analysis of glyceryl esters, FTIR is instrumental in confirming the esterification process and identifying key chemical bonds. nih.govtandfonline.comnih.govmedcraveonline.comacs.orgnih.govresearchgate.net
For a compound like this compound, the FTIR spectrum would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the stretching vibration of the ester carbonyl group (C=O), which typically appears in the region of 1740-1745 cm⁻¹. fraunhofer.de The presence of a strong peak in this area is a clear indicator of the ester linkages.
Additionally, the spectrum would show strong C-H stretching vibrations from the alkane chains of the caprate and caprylate moieties, usually found between 2850 and 3000 cm⁻¹. fraunhofer.de The C-O stretching vibrations of the ester group would also be visible, typically in the 1170-1180 cm⁻¹ range. fraunhofer.de The absence or significant reduction of a broad O-H stretching band, which would be prominent in the spectrum of free glycerol (around 3300-3400 cm⁻¹), would confirm that the hydroxyl groups of the glycerol backbone have been esterified. asianpubs.org
Table 1: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~2918-2854 | C-H stretch | Alkane chains | fraunhofer.de |
| ~1742-1744 | C=O stretch | Ester | fraunhofer.de |
| ~1174-1180 | C-O stretch | Ester | fraunhofer.de |
Ultraviolet (UV) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light. Triglycerides and their constituent fatty acids, such as caprylic and capric acid, lack significant chromophoric groups. mdpi.com Consequently, this compound is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm).
Research on medium-chain triglycerides (MCTs) confirms that they are not easily detectable via UV spectroscopy. mdpi.comresearchgate.net Any absorbance observed in a sample of such a lipid is more likely attributable to impurities, oxidation byproducts, or other compounds present in a mixture rather than the triglyceride molecule itself. mdpi.com For this reason, UV-Vis spectroscopy is not a primary technique for the structural characterization of this compound, though it can be useful for assessing the purity or degradation of a sample.
Other Advanced Characterization Methods
Beyond FTIR and UV-Vis, a suite of other advanced analytical techniques is crucial for the unambiguous identification and structural elucidation of complex lipids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR would be employed.
¹H NMR would provide information on the proton environment. For this compound, the protons on the glycerol backbone would show characteristic chemical shifts, allowing for the determination of the substitution pattern (i.e., which hydroxyl groups are esterified). The protons of the fatty acid chains would also produce distinct signals.
¹³C NMR would reveal the number and type of carbon atoms in the molecule, confirming the presence of the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and fatty acid chains. acs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, MS analysis would confirm the molecular weight and could be used in conjunction with fragmentation analysis to deduce the structure, including the identity and position of the fatty acid chains. nih.govnih.govacs.orgacs.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for assessing the purity of the compound and for analyzing its fatty acid composition after hydrolysis. mdpi.comacs.org Reversed-phase HPLC, in particular, is effective for separating complex lipid mixtures.
Biochemical Interactions and Metabolic Pathways
Role as a Substrate in Lipidomics Research
Lipidomics involves the large-scale study of the pathways and networks of cellular lipids in biological systems. nih.gov In this context, compounds like Glyceryl 1-caprate dicaprylate serve as valuable substrates to probe the mechanisms of lipid digestion and absorption. By tracking the breakdown and subsequent uptake of such defined medium-chain glycerides, researchers can gain insights into the broader metabolic landscape. nih.govgoogleapis.com
Table 1: Role of this compound in Lipid-Related Research
| Research Area | Application of this compound | Outcome of Analysis |
| Lipidomics | Substrate for studying lipid metabolism and pathways. nih.gov | Elucidation of biochemical mechanisms underlying changes in lipid profiles. nih.gov |
| Pharmaceutical Formulation | Component of lipid-based drug delivery systems (e.g., SEDDS). uibk.ac.atpharmaexcipients.com | Understanding how lipid digestion affects drug solubilization and absorption. pharmaexcipients.comresearchgate.net |
| Metabolic Studies | Model compound for investigating glyceride digestion. uibk.ac.at | Characterization of enzyme specificity and the generation of metabolic products. uibk.ac.atresearchgate.net |
Participation in Metabolic Pathways of Glycerides
As a glyceride, this compound enters the metabolic pathway of dietary fats upon oral ingestion. This pathway begins in the stomach and continues into the small intestine, where the molecule is broken down by lipolytic enzymes. animbiosci.org The resulting products—fatty acids and monoacylglycerols—are then absorbed by intestinal epithelial cells. europa.eu Inside these cells, the components are re-esterified to form triglycerides, which are then packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. europa.eu
The primary metabolic fate of this compound in the gastrointestinal tract is enzymatic hydrolysis. epo.org This process is catalyzed by several digestive lipases that cleave the ester bonds linking the fatty acids to the glycerol (B35011) backbone. researchgate.net The rate and extent of hydrolysis are influenced by the type of lipase (B570770) and the specific structure of the glyceride. europa.eu
Digestion begins in the stomach through the action of gastric lipase. animbiosci.org This enzyme is effective in the acidic environment of the stomach and shows a preference for hydrolyzing triglycerides, particularly those with short- and medium-chain fatty acids. animbiosci.orgnih.gov Gastric lipase primarily attacks the ester bond at the sn-3 position of the glycerol backbone. researchgate.net Its action on this compound would release a free fatty acid (caprylic acid) and a diglyceride. Studies have shown that gastric lipase can also hydrolyze diacylglycerols, though to a lesser extent than triacylglycerols. researchgate.net
In the duodenum, the digestion process is continued by pancreatic lipase, a key enzyme for fat absorption. researchgate.net Pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glyceride molecule. researchgate.net For this compound, this results in the release of two molecules of free fatty acids (one capric acid and one caprylic acid) and a 2-monoacylglycerol (2-capryloylglycerol). uibk.ac.atresearchgate.net Pancreatic lipase generally shows higher activity on medium-chain triglycerides compared to long-chain ones. uibk.ac.at
Cholesterol Esterase (CE), also known as carboxyl ester lipase (CEL), is another pancreatic enzyme with broad substrate specificity. animbiosci.orgcreative-enzymes.com While its primary role is the hydrolysis of cholesterol esters, it also acts on triacylglycerols and monoacylglycerols. animbiosci.orgcreative-enzymes.comsigmaaldrich.com Specifically, CE can hydrolyze the 2-monoacylglycerols that are produced by pancreatic lipase, breaking them down further into free fatty acids and glycerol. researchgate.net This activity ensures the complete digestion of the glyceride molecule, facilitating the absorption of all its components. researchgate.netanimbiosci.org
Table 2: Enzymatic Digestion of this compound
| Enzyme | Source/Location | Substrate Specificity | Primary Digestion Products |
| Gastric Lipase | Stomach animbiosci.org | Prefers sn-3 ester bond of medium-chain triglycerides. researchgate.netanimbiosci.org | Free Fatty Acids (Caprylic Acid), Diglycerides. researchgate.netresearchgate.net |
| Pancreatic Lipase | Pancreas (acts in Duodenum) researchgate.net | Hydrolyzes sn-1 and sn-3 ester bonds. researchgate.net | Free Fatty Acids (Caprylic and Capric Acid), 2-Monoacylglycerols. uibk.ac.atresearchgate.net |
| Cholesterol Esterase (CEL) | Pancreas (acts in Duodenum) creative-enzymes.com | Hydrolyzes remaining monoacylglycerols. researchgate.netanimbiosci.org | Free Fatty Acids, Glycerol. researchgate.net |
Pancreatic Lipase Activity and Digestion Products
De-esterification Processes
Upon oral ingestion, this compound, like other glycerides, undergoes enzymatic hydrolysis. This process, known as de-esterification, is primarily carried out by lipases present in the gastrointestinal tract. The ester bonds linking the caprate and caprylate fatty acid chains to the glycerol backbone are cleaved, releasing free fatty acids and glycerol. cosmeticsinfo.orggoogle.com These breakdown products are then available for absorption and subsequent metabolic processes. cosmeticsinfo.org Specifically, mono- and diglycerides of fatty acids are susceptible to lipase activity, leading to their breakdown and the release of their constituent fatty acids, which in turn influences lipid metabolism. scbt.com
Integration into Cellular Lipid Metabolism
Following de-esterification, the released capric and caprylic acids, both medium-chain fatty acids (MCFAs), and glycerol are absorbed by intestinal cells. MCFAs can be transported directly to the liver via the portal vein. Once inside cells, these components can be re-esterified to form triglycerides or other complex lipids for storage or transport. sochob.cl They can also be utilized in various metabolic pathways. For instance, they can undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. sochob.cl The glycerol component can be phosphorylated to glycerol 3-phosphate and enter either glycolysis or gluconeogenesis. wikipedia.org
The integration of these components into cellular lipid metabolism is a dynamic process. Fatty acids can be re-esterified into triacylglycerols (TAGs) for storage in lipid droplets or used for the synthesis of other lipids. sochob.clmdpi.com Diacylglycerol (DAG), a related molecule, is a key intermediate in the synthesis of phosphatidic acid (PA), which is a precursor for many other phospholipids (B1166683). mdpi.com
Molecular Interactions with Biological Membranes
The interaction of this compound and its metabolic products with biological membranes is a critical aspect of its biological activity. These interactions can alter the physical and functional properties of the cell membrane.
Influence on Cellular Membrane Permeability
This compound and related medium-chain glycerides are known to act as permeation enhancers. google.com They can increase the permeability of intestinal membranes, which can facilitate the absorption of various substances. ucd.ie This effect is attributed to their ability to interact with and disrupt the organized structure of the lipid bilayer of the cell membrane. scbt.comsmolecule.com The amphipathic nature of glycerophospholipids, which are key components of cell membranes, drives the formation of the lipid bilayer. wikipedia.org By inserting into this bilayer, this compound and its derivatives can create transient pores or increase the fluidity of the membrane, thereby enhancing the passage of molecules across it. scbt.com
| Compound/System | Effect on Permeability | Mechanism | Reference |
| This compound | Permeation enhancer | Alters properties of the intestinal lipid bilayer. smolecule.com | smolecule.com |
| Medium-chain glycerides | Improved rectal absorption of encephalin | Not specified | ucd.ie |
| Glyceryl tributyrate | Alters membrane permeability | Promotes fluidity in biological membranes. scbt.com | scbt.com |
| Compound | Impact on Lipid Bilayer | Reference |
| This compound | Alters lipid bilayer properties. | |
| Glyceryl tributyrate | Promotes fluidity. scbt.com | scbt.com |
| 1,2-Dioctanoyl-sn-glycerol | Modulates membrane fluidity. scbt.com | scbt.com |
| Glyceryl triheptadecanoate | Affects membrane dynamics and fluidity. scbt.com | scbt.com |
Interaction with Membrane Proteins
The alteration of the lipid bilayer by this compound can indirectly influence the function of membrane proteins. cube-biotech.com Changes in membrane fluidity and thickness can affect the conformational state and activity of integral and peripheral membrane proteins. nih.gov Furthermore, there can be direct interactions between the glyceride or its fatty acid components and membrane proteins. cube-biotech.com For instance, certain lipid molecules can bind to specific sites on membrane proteins, modulating their activity. nih.gov The low charge of some glycerol-based copolymers suggests they are less likely to interfere with charge-sensitive protein-protein and protein-lipid interactions. cube-biotech.com
Role in Glycerol Phosphate (B84403) Metabolism and Phospholipid Synthesis
Glycerol, released from the de-esterification of this compound, is a key substrate for glycerol phosphate metabolism. cosmeticsinfo.org It can be phosphorylated by glycerol kinase to form glycerol 3-phosphate. wikipedia.org Glycerol 3-phosphate is a central intermediate in lipid metabolism, serving as the backbone for the de novo synthesis of glycerolipids. wikipedia.org
In the synthesis of phospholipids, glycerol 3-phosphate is first acylated at the sn-1 position by glycerol-3-phosphate O-acyltransferase. A second acylation at the sn-2 position by acylglycerol-3-acyltransferase forms phosphatidic acid. aocs.org Phosphatidic acid can then be dephosphorylated to diacylglycerol, which can be used in the synthesis of phosphatidylcholine and phosphatidylethanolamine, or it can be converted to CDP-diacylglycerol for the synthesis of other phospholipids like phosphatidylinositol. mdpi.comaocs.org Therefore, the glycerol derived from this compound can be directly channeled into the synthesis of new phospholipids, contributing to membrane biogenesis and repair.
Molecular and Supramolecular Organization Studies
Self-Assembly Behavior of Glyceryl 1-Caprate Dicaprylate and Related Glycerides
The molecular structure of glycerides, which consist of a glycerol (B35011) backbone and fatty acid chains, allows them to self-assemble into various structures in aqueous environments. This behavior is crucial for their function in various applications.
Glycerides like this compound are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (lipophilic) tail. This dual nature drives their self-assembly in water to form organized structures such as nanoparticles and micelles. nih.govroyalsocietypublishing.org In these arrangements, the lipophilic tails typically orient themselves inward to avoid contact with water, forming a core, while the hydrophilic heads face outward, interacting with the aqueous environment. nih.gov This process can lead to the formation of various complex morphologies, including spherical micelles, cylindrical micelles, and lamellar phases. mdpi.com
The self-assembly of glycerides can result in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are of significant interest in pharmaceutical and cosmetic applications. nih.gov These nanoparticles can encapsulate lipophilic substances, enhancing their stability and delivery. royalsocietypublishing.orgnih.gov Specifically, glycerides such as glyceryl caprylate/caprate are known to form nano-micelles in water, which can result in a transparent appearance of the solution. nih.gov The formation of these self-assembled structures is a key factor in the functionality of products like makeup removers and other cosmetic formulations. nih.govmdpi.com
Dynamic Light Scattering (DLS) is a common technique used to determine the size and size distribution of nanoparticles and micelles formed by glycerides in a solution. nih.govmdpi.comresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. This information is then used to calculate the hydrodynamic radius of the particles and the polydispersity index (PDI), which indicates the uniformity of the particle sizes.
For instance, studies on related polyglyceryl-10 caprylates have shown that at concentrations of 2.5 wt% and 5 wt% in water, they can self-assemble into nanoparticles with a diameter of approximately 100-110 nm and a narrow particle size distribution (PDI around 0.1). nih.govmdpi.comresearchgate.net However, at a higher concentration of 10 wt%, an increase in particle size and a broader size distribution were observed, suggesting aggregation of the nanoparticles. mdpi.com
Table 1: Influence of Concentration on Particle Size and Distribution of Polyglyceryl-10 Monocaprylate (PGCE-1) in Aqueous Solution. mdpi.com
| Concentration (wt%) | Average Diameter (nm) | Polydispersity Index (PDI) |
| 2.5 | ~100 | ~0.1 |
| 5.0 | ~110 | 0.067 |
| 10.0 | ~200 (aggregated) | Wider distribution |
Several factors can influence the self-assembly behavior of glycerides:
Concentration: As demonstrated in the DLS studies, the concentration of the glyceride in the solvent plays a critical role. mdpi.com Increasing the concentration can lead to changes in the size and shape of the self-assembled structures, and may even cause aggregation. mdpi.comnih.gov In some cases, higher surfactant concentrations can lead to smaller particle sizes due to a reduction in surface tension, while in other instances, it can result in larger particles due to water penetration into the lipid droplets. nih.gov
Solvent Environment: The properties of the solvent, such as its polarity and the presence of other substances, can significantly impact self-assembly. The type of oil and surfactant used in a formulation can also influence the resulting nanoparticle structure. nih.gov The addition of a cosurfactant is often necessary to enhance the dispersibility of the surfactant in the oil and promote the stability of the nano-emulsion. nih.gov
Temperature and pH: Temperature can affect the kinetic energy of the molecules and the fluidity of the lipid chains, thereby influencing the packing of the glycerides and the resulting structure. nih.govmdpi.com The pH of the environment can also play a role, especially if the glyceride molecules have ionizable groups. nih.gov
Investigation of Size and Size Distribution (e.g., Dynamic Light Scattering)
Interfacial Phenomena and Emulsification Mechanisms (Academic Focus)
This compound and similar glycerides are effective non-ionic surfactants, which are crucial for the formation and stabilization of emulsions. cosmileeurope.eu
Emulsions are mixtures of two immiscible liquids, such as oil and water. The inherent instability of these mixtures is due to the high interfacial tension between the two phases. Surfactants, like this compound, position themselves at the oil-water interface, reducing this tension. nih.govcosmileeurope.eu Their amphiphilic nature allows the hydrophilic head to interact with the water phase and the lipophilic tail to interact with the oil phase, effectively bridging the two and lowering the energy required to create the emulsion. cosmileeurope.eu This reduction in interfacial tension is a fundamental mechanism by which these glycerides facilitate the formation of finely dispersed mixtures of oil and water. cosmileeurope.eubibliotekanauki.pl
Once an emulsion is formed, its stability over time is critical. This compound, as a non-ionic surfactant, contributes to emulsion stability through several mechanisms:
Steric Hindrance: The surfactant molecules adsorbed at the interface of the emulsion droplets create a physical barrier. This barrier prevents the droplets from coming into close contact and coalescing, which would lead to phase separation.
Formation of a Protective Film: The surfactant molecules form a protective film around the dispersed droplets, which enhances their stability.
Modification of Rheology: In some cases, the presence of glycerides can increase the viscosity of the continuous phase, which slows down the movement of the droplets and inhibits creaming or sedimentation. researchgate.netgoogle.com For example, it has been noted that glyceryl caprylate/caprate can act as a viscosity builder in cleansing compositions. google.com
Non-ionic surfactants are often preferred in cosmetic and pharmaceutical formulations because they are generally less irritating and more stable over a wider range of pH and ionic strengths compared to their ionic counterparts. nih.gov
Reduction of Interfacial Tension at Oil-Water Interfaces
Theoretical and Computational Modeling of this compound
Theoretical and computational modeling serves as a powerful tool to investigate the molecular behaviors of this compound. These in-silico methods provide deep insights into its interactions with biological structures, its self-organization, and its chemical reactivity, complementing experimental data with nanoscale and quantum-level details.
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules, offering a window into how this compound interacts with cell membranes. These simulations are crucial for understanding its role as a potential permeation enhancer. acs.org Studies involving medium-chain glycerides demonstrate that these molecules can insert into lipid bilayers, disrupting the packing of phospholipids (B1166683) and increasing membrane fluidity. acs.org MD simulations can reveal the specific orientation and depth of insertion of the glyceride molecules, showing how their caprate and caprylate chains integrate within the hydrophobic core of the membrane while the glycerol backbone remains near the polar headgroups of the phospholipids. acs.org This disruption can enhance the permeability of the membrane to other molecules. acs.org
Key parameters derived from these simulations quantify the extent of these interactions. For instance, a decrease in the lipid chain order parameter (Scd) indicates a more fluid and disordered membrane, while an increase in the area per lipid suggests a lateral expansion of the membrane to accommodate the excipient molecules.
Table 1: Representative Parameters from MD Simulations of Medium-Chain Glycerides in a Model Lipid Bilayer
| Simulation Parameter | Effect of Medium-Chain Glyceride | Implication for Membrane Properties |
| Lipid Acyl Chain Order (Scd) | Decrease | Increased membrane fluidity and disorder |
| Area Per Lipid (APL) | Increase | Lateral expansion and loosening of membrane packing |
| Lipid Diffusion Coefficient | Increase | Enhanced lateral mobility of membrane components |
| Penetration Depth | Intercalation of acyl chains into the hydrophobic core | Anchoring of the molecule within the bilayer |
| This table presents generalized findings from computational studies on medium-chain glycerides and their interactions with lipid membranes. Specific values depend on the exact simulation conditions. |
Predictive Models for Self-Assembly Behavior
The ability of this compound to self-assemble into structures like micelles and microemulsions is fundamental to its application in formulations such as self-emulsifying drug delivery systems (SEDDS). science.gov Predictive models help to understand and forecast this behavior. A key concept in these models is the critical packing parameter (CPP), which relates the geometry of a surfactant molecule—specifically the volume of its hydrophobic tail (v), its optimal head group area (a), and the length of its hydrophobic tail (l)—to the type of aggregate it is likely to form. tamu.eduijpsjournal.com
The CPP is calculated using the formula: CPP = v / (a * l) . tamu.edu
CPP < 1/3: Favors the formation of spherical micelles. ijpsjournal.com
1/3 < CPP < 1/2: Favors cylindrical or rod-like micelles. ijpsjournal.com
1/2 < CPP < 1: Favors the formation of bilayer structures or vesicles. ijpsjournal.com
Given its molecular structure, this compound can act as a surfactant, and its self-assembly is influenced by its concentration and the surrounding medium. researchgate.net Computational models, including thermodynamic approaches and more advanced techniques like artificial neural networks (ANN), have been used to predict the phase boundaries of microemulsions containing related medium-chain glycerides like PEG-8 caprylic/capric glycerides. researchgate.net These models can minimize extensive experimental work by forecasting the compositions that will lead to stable, self-emulsifying systems. researchgate.net
Quantum Chemical Calculations of Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of molecules like this compound. arxiv.orgsci-hub.se These methods can be used to study the stability of the ester bonds that are central to the glyceride's structure. arxiv.org
DFT studies on model triglycerides and esters investigate reaction mechanisms such as hydrolysis, which is a key degradation pathway. arxiv.orgresearchgate.net These calculations can determine the distribution of electron density, identify reactive sites (like the carbonyl carbons of the ester groups), and calculate the energy barriers for reactions. sci-hub.sepreprints.org For instance, research on the hydrolysis of triacetin, a model triglyceride, used DFT to map the energy landscape of the reaction, identifying the most likely pathways and transition states. arxiv.org This type of analysis can predict the chemical stability of this compound and its compatibility with other substances by quantifying its susceptibility to nucleophilic attack and hydrolysis under different conditions. arxiv.orgsci-hub.se
Applications in Advanced Research Systems
Excipient Research Beyond Formulation
The utility of Glyceryl 1-caprate dicaprylate extends beyond its use as a simple vehicle in formulations. Researchers are actively investigating its fundamental properties to understand and leverage its molecular-level interactions.
This compound is instrumental in solubilizing poorly water-soluble APIs, a critical challenge in pharmaceutical research. Its efficacy stems from its nature as a medium-chain glyceride, which enhances the solubility of lipophilic compounds. Research has demonstrated that medium-chain lipids, including glyceryl caprate (a component of the title compound), have a superior capacity to solubilize certain peptides compared to long-chain lipids. chemrxiv.org For instance, the solubility of Cyclosporin A was found to be significantly higher in medium-chain lipids. chemrxiv.org
The solubilization mechanism is often linked to the formation of microemulsions. researchgate.net In combination with surfactants, this compound can form thermodynamically stable, transparent microemulsion systems that can carry dissolved APIs. researchgate.net Studies comparing mono-, di-, and triglycerides of medium-chain fatty acids have shown that the diglyceride component, such as glyceryl dicaprylate, plays a crucial role in the formation of these microemulsion regions. researchgate.net The presence of the diglyceride can expand the microemulsion area in ternary phase diagrams, indicating a greater capacity for solubilization under a wider range of conditions. researchgate.net
Table 1: Research Findings on Solubilization Capacity of Medium-Chain Lipids
| Lipid Component | Model API | Observed Solubility Enhancement | Reference |
|---|---|---|---|
| Glyceryl Caprylate | Cyclosporin A | 338.95 ± 77.68 mg/mL (34-fold increase over crystalline lipids) | chemrxiv.org |
| Propylene Glycol Monocaprylate | Cyclosporin A | 131.73 ± 25.73 mg/mL | chemrxiv.org |
| Glyceryl Caprate | Cyclosporin A | 88.63 ± 8.80 mg/mL | chemrxiv.org |
This table is interactive. You can sort and filter the data.
This compound is a key enabler in the development of complex lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLN). nih.govnih.gov These systems are designed to improve the oral bioavailability of poorly soluble drugs. nih.gov
In SEDDS and SMEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents, this compound can act as the lipid or oil phase. nih.gov Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions, facilitating drug dissolution and absorption. nih.govmdpi.com The specific properties of the lipid, such as its chain length and degree of saturation, influence the particle size and stability of the resulting emulsion. researchgate.net Research on lipid/surfactant/water phase diagrams shows that diglycerides like glyceryl dicaprylate can form extensive microemulsion regions, which is highly desirable for these formulations. researchgate.net
Furthermore, this compound is investigated for its role in solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLCs). nih.gov In these formulations, a drug is encapsulated within a solid lipid matrix. Glyceryl caprate has been identified as a potential lipid base for SLN formulations. nih.gov The choice of lipid affects the drug loading capacity and the crystalline structure of the nanoparticles, which in turn influences the drug release profile. nih.gov
Table 2: Characteristics of Lipid-Based Research Formulations Utilizing Medium-Chain Glycerides
| Formulation Type | Key Components | Role of this compound | Resulting System | Reference |
|---|---|---|---|---|
| SEDDS/SMEDDS | Oil, Surfactant, Co-solvent, API | Lipid/Oil Phase | Spontaneously forms micro/nano-emulsions in aqueous media | nih.govmdpi.com |
| SLN | Solid Lipid, Surfactant, API | Component of the solid lipid matrix | Drug-loaded solid nanoparticles | nih.gov |
This table is interactive. You can sort and filter the data.
Investigation of Solubilization Mechanisms for Active Pharmaceutical Ingredients (APIs)
Development of Controlled Release Systems in Academic Models (excluding clinical trials)
In academic research, this compound is explored for its potential in creating controlled-release drug delivery systems. mdpi.comgoogle.com The goal of these systems is to maintain a therapeutic drug concentration over an extended period, which can improve efficacy and patient compliance.
The semi-solid nature of certain glyceride mixtures can be leveraged to form a matrix that slows down the diffusion and release of an incorporated drug. google.com In some research models, it is used as part of a lipophilic surfactant component that also functions as a sustained-release matrix. google.com By combining it with other excipients like hydrophilic surfactants, researchers can modulate the release rate to achieve a desired profile. google.com
Solid SEDDS (S-SEDDS), which can be formulated as granules or pellets, represent another avenue for controlled release. mdpi.com These solid forms can be mixed with release-controlling polymers or coated with polymeric films to achieve sustained or delayed release characteristics. mdpi.com The lipid core, containing the dissolved drug and excipients like this compound, is released once the protective layer dissolves or erodes.
Environmental and Biodegradation Research
The environmental fate of synthetic compounds is a critical area of research. Understanding the biodegradation of excipients like this compound is essential for assessing their environmental impact.
The biodegradation of this compound proceeds via hydrolysis, breaking the ester bonds to yield its constituent molecules: glycerol (B35011), capric acid, and caprylic acid. smolecule.com These breakdown products are common, naturally occurring substances that are readily metabolized by microorganisms in the environment.
The primary degradation pathways are:
Glycerol Metabolism: Glycerol is a valuable carbon source for many microorganisms. researchgate.net It can be converted into various valuable chemicals through microbial fermentation. researchgate.net The degradation of glycerol typically proceeds through phosphorylation to glycerol-3-phosphate, which then enters the central metabolic pathway of glycolysis. researchgate.net
Fatty Acid Metabolism: Caprylic acid and capric acid, which are medium-chain fatty acids, are degraded through the beta-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
As this compound breaks down into glycerol and fatty acids, it contributes to the local cycling of organic matter. These components are assimilated into the microbial biomass or mineralized to carbon dioxide and water. Glycerol, being a byproduct of biodiesel production as well, is recognized as a significant renewable biomass source that can be bioconverted into other valuable organic compounds. researchgate.net The fatty acids enter the large environmental pool of lipids and are cycled through the food web. Therefore, the compound does not persist in the environment but is rather incorporated into natural biogeochemical cycles.
Future Research Directions and Open Questions
Elucidation of Specific Isomer Effects on Biological and Chemical Activity
Glyceryl 1-caprate dicaprylate is a specific positional isomer of a mixed triglyceride containing one capric acid and two caprylic acid moieties. However, commercial preparations are often mixtures that include other isomers, such as Glyceryl 2-caprate dicaprylate. The precise positioning of the fatty acid chains on the glycerol (B35011) backbone (stereospecific numbering: sn-1, sn-2, sn-3) is known to be a critical determinant of a lipid's physicochemical properties and biological fate. wikipedia.orgresearchgate.net There is currently a lack of consensus on how this structural isomerism specifically influences properties like oxidative stability and biological interactions. researchgate.net
Future research must prioritize the synthesis and isolation of high-purity this compound and its corresponding isomers. This will enable controlled studies to systematically investigate how the isomeric structure impacts key activities. For instance, the rate of hydrolysis by lipases and subsequent absorption can differ significantly based on which fatty acid is at the sn-2 position. wikipedia.org The biological function of a lipid molecule is intrinsically linked to its specific isomeric state. researchgate.net Understanding these differences is crucial for applications in drug delivery, where the release and absorption profile is paramount, and in nutrition, where metabolic pathways are key. mdpi.comfao.org
Table 1: Potential Isomer-Specific Research Questions
| Research Question | Potential Impact |
| How does the sn-position of the caprate chain affect enzymatic hydrolysis rates? | Optimization of drug release from lipid-based formulations and tailoring of nutritional lipids for specific metabolic outcomes. |
| Do isomers exhibit different interactions with cell membranes? | Deeper understanding of permeation enhancement effects and potential for targeted cellular delivery. |
| What is the difference in oxidative stability between the isomers? | Improved formulation stability and shelf-life of products containing the compound. |
| How does isomerism affect the self-emulsification properties in SEDDS? | Enhanced design of self-emulsifying drug delivery systems with predictable performance. |
Advanced Spectroscopic Characterization of Interactions in Complex Media
The functionality of this compound, particularly in pharmaceutical emulsions and self-emulsifying drug delivery systems (SEDDS), depends on its molecular interactions within these complex colloidal systems. mdpi.compan.plresearchgate.net While standard techniques provide bulk property information, a molecular-level understanding is needed. Advanced spectroscopic techniques offer powerful, non-perturbing ways to probe these interactions in real-time and in their native, undiluted environments. researchgate.net
Future investigations should leverage techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Förster Resonance Energy Transfer (FRET). mdpi.commdpi.com For example, ¹H and ¹³C NMR can provide detailed information on the mobility and conformation of the acyl chains and the glycerol backbone, revealing how the compound orients itself at an oil-water interface or interacts with an active pharmaceutical ingredient (API). nih.govnih.govmdpi.com FRET can be used to measure distances at the nanometer scale, providing insights into the proximity of this compound to other molecules in a formulation, such as surfactants or APIs, which is critical for understanding stabilization and release mechanisms. pan.pl These methods can elucidate how the compound influences the structure and stability of emulsions and the solubilization of drugs. mdpi.comencyclopedia.pub
Table 2: Advanced Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Research Focus |
| Multidimensional NMR | Conformational changes, molecular mobility, and specific interaction sites with APIs or other excipients. mdpi.comnih.gov | Characterizing the molecular environment within nanoemulsion droplets and its effect on drug solubilization. |
| Förster Resonance Energy Transfer (FRET) | Proximity and binding dynamics between the lipid and fluorescently-labeled drugs or surfactants. pan.pl | Investigating drug release mechanisms and the structural integrity of SEDDS. |
| Raman Spectroscopy | Vibrational modes of acyl chains, providing information on conformational order and phase behavior. mdpi.compan.pl | Studying the impact of the lipid on the structure of interfacial films in emulsions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups, indicating interactions and degradation within complex formulations. mdpi.comencyclopedia.pub | Monitoring formulation stability and the chemical integrity of the lipid over time. |
Integration of this compound in Novel Biomimetic Systems
Biomimetic systems, such as artificial cell membranes (e.g., liposomes or bicelles), provide controlled environments to study the interaction of excipients with biological barriers. nih.gov this compound is known to act as a permeation enhancer, but the precise mechanisms are not fully understood. nih.gov Integrating this compound into biomimetic membranes would allow for detailed investigation into how it modulates membrane properties.
Future research should focus on how this compound affects membrane fluidity, polarity, and rigidity. nih.gov Techniques like differential scanning calorimetry (DSC) can be used to measure changes in the phase transition temperature of the model membrane, indicating how the lipid incorporates into and disorders the lipid bilayer. nih.gov Fluorescence anisotropy studies with membrane-bound probes could provide quantitative data on changes in membrane fluidity. nih.gov Such studies would help clarify whether its permeation-enhancing effect is due to transient pore formation, increased membrane fluidity, or disruption of tight junctions. jst.go.jp This knowledge is essential for designing more effective and safer drug delivery systems that utilize this mechanism.
Development of Sustainable Production Methods with High Purity
The conventional chemical synthesis of structured lipids like this compound often involves high temperatures and catalysts that can lead to a random distribution of fatty acids, resulting in a mixture of isomers and by-products. monash.edu There is a significant need for sustainable and highly selective production methods that can yield isomerically pure compounds.
Enzymatic synthesis using lipases presents a promising green alternative. mdpi.comnih.gov Lipases can be highly specific, both in terms of the type of fatty acid and its position on the glycerol backbone (regiospecificity). researchgate.net Future research should focus on screening and engineering lipases that are specifically suited for the synthesis of this compound. For example, a 1,3-specific lipase (B570770) could be used to acylate 2-caproylglycerol with caprylic acid, or a specific lipase could directly interesterify a source oil with caprylic acid to achieve the desired structure. nih.govresearchgate.net Developing these biocatalytic processes could lead to higher purity products under milder, more environmentally friendly conditions. mdpi.combohrium.com Furthermore, optimizing reaction systems, such as using Pickering emulsions or solvent-free systems, could enhance reaction efficiency and catalyst reusability, making the process more economically viable. mdpi.commdpi.com
Table 3: Comparison of Synthesis Methods for Structured Lipids
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Low; often results in random mixtures of isomers. monash.edu | High; can be regio- and stereo-specific, allowing for isomerically pure products. researchgate.net |
| Reaction Conditions | Harsh (e.g., high temperature, pressure). monash.edu | Mild (e.g., lower temperature, atmospheric pressure). mdpi.com |
| By-products | Can generate undesirable side products and colorants. | Fewer by-products, leading to higher purity. |
| Sustainability | Often relies on petrochemical-based catalysts and solvents. | Utilizes biodegradable enzymes and can be run in solvent-free systems. mdpi.com |
| Current Challenges | Difficulty in producing specific isomers with high purity. monash.edu | Catalyst cost, stability, and reaction efficiency. mdpi.comlu.se |
In-depth Mechanistic Studies of Enzymatic Transformations and Degradation
Upon administration, this compound is subjected to enzymatic hydrolysis by lipases in the digestive tract. ui.ac.idnih.gov While it is generally understood that medium-chain triglycerides (MCTs) are rapidly hydrolyzed and absorbed, the specific kinetics and metabolic fate of a mixed acylglycerol like this are less clear. nih.govnih.gov The hydrolysis is a stepwise process, releasing fatty acids and forming di- and monoglyceride intermediates before complete breakdown to glycerol. ui.ac.id
Future research should conduct in-depth mechanistic studies to map the complete degradation pathway. This involves identifying the specific lipases that act on this substrate and determining their positional specificity—i.e., whether they preferentially cleave the caprylic or capric acid chains first. ui.ac.id Understanding the rate of formation and the properties of the resulting mono- and diglyceride intermediates is also crucial, as these molecules themselves have surface activity and can influence drug solubilization and absorption. researchgate.net Quantifying the absorption rates of the released caprylic and capric acids and tracking their subsequent metabolic pathways (e.g., transport via the portal vein to the liver for β-oxidation) will provide a complete picture of the compound's in vivo behavior. bohrium.comnih.gov
Q & A
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
-
Protocol : Monitor free fatty acid content via titration or GC analysis. Calculate percentage using the formula:
where = peak area, = response factor, = molecular weight of caprylic acid, and = sample mass .
-
Quality Control : Adhere to USP guidelines for excipient monographs, including limits on residual solvents and heavy metals .
Advanced Research Questions
Q. How can experimental design optimize lipid nanoparticle formulations containing this compound?
- Design Framework : Use Central Composite Design (CCD) to evaluate critical variables:
- Factors : Drug-to-lipid ratio, surfactant concentration (e.g., poloxamer 188), and co-surfactant levels (e.g., glyceryl palmitostearate).
- Responses : Particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation followed by HPLC quantification) .
- Case Study : In SLN formulations, a 1:3 drug-to-lipid ratio with 2% poloxamer 188 reduced particle size to <200 nm while achieving >85% encapsulation .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Hypothesis Testing : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers (4.5–8.0). Monitor degradation via:
- Mitigation : Incorporate antioxidants (e.g., α-tocopherol) or use enteric coatings to shield against gastric pH .
Q. How does this compound compare to structurally similar excipients (e.g., propylene glycol dicaprylate/dicaprate) in enhancing drug solubility?
- Comparative Analysis :
- Lipid Classification : Both are medium-chain triglycerides but differ in glycerol vs. propylene glycol backbones, affecting melting points and hydrophilicity .
- Solubility Testing : Use phase diagrams to map drug solubility in lipid matrices. This compound typically shows higher solubility for lipophilic drugs due to its branched ester structure .
Methodological Challenges and Solutions
Q. What advanced characterization techniques elucidate the polymorphic behavior of this compound?
- Techniques :
- Data Interpretation : Polymorphic transitions may explain discrepancies in dissolution profiles between lab-scale and industrial batches.
Q. How can artificial intelligence (AI) tools improve formulation development with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
